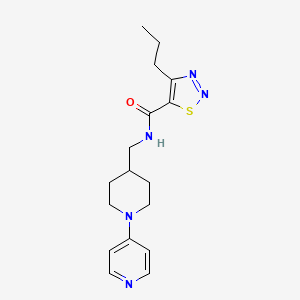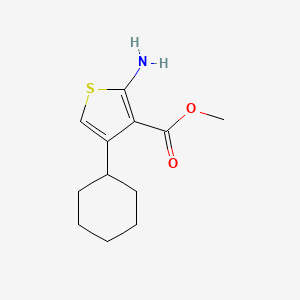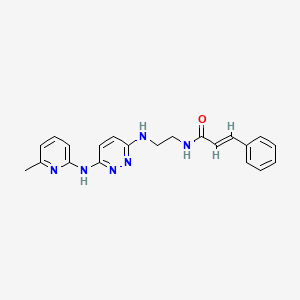
cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C({12})H({20})N(_{2})O It features a cyclohexyl group attached to a pyrazole ring, which is further substituted with two methyl groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,3-dimethyl-2-pyrazolin-5-one can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Alkylation: The pyrazole ring is then alkylated with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. This step introduces the cyclohexyl group to the pyrazole ring.
Hydroxymethylation: Finally, the compound is hydroxymethylated using formaldehyde in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and enhancing catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(1H-pyrazol-3-yl)methanol: Lacks the methyl groups on the pyrazole ring.
Cyclohexyl(1,5-dimethyl-1H-pyrazol-4-yl)methanol: The hydroxymethyl group is attached to a different position on the pyrazole ring.
Uniqueness
Cyclohexyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both the cyclohexyl and hydroxymethyl groups, along with the methyl substitutions on the pyrazole ring, provides a distinct set of properties that can be leveraged in various applications.
This detailed overview should give you a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
cyclohexyl-(1,5-dimethylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9-8-11(13-14(9)2)12(15)10-6-4-3-5-7-10/h8,10,12,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNATIGXOPMSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585079.png)
![2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE](/img/structure/B2585081.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2585082.png)
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)
![5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2585089.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2585090.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2585092.png)



![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2585101.png)
![6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2585102.png)
